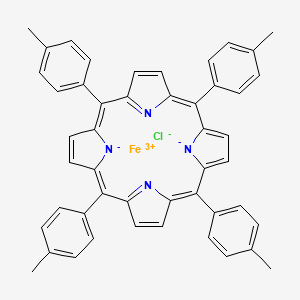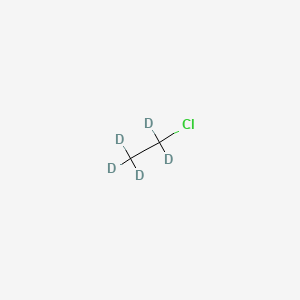
Chloroethane-d5
Übersicht
Beschreibung
Chloroethane-d5, also known as Ethyl chloride-d5, is a compound with the linear formula CD3CD2Cl . It has a molecular weight of 69.54 g/mol . It is used in various applications, including as a catalyst for polypropylene and as an intermediate in organic synthesis .
Synthesis Analysis
Chloroethane-d5 can be synthesized through various methods. One approach involves the reaction of chlorine with ethane, chloroethane, and chloroethene in molten salt baths of LiCl-KCl eutectic and KC1-CuC12 mixtures . Another method involves the use of a headspace/GC/flame ionization detection (FID) method, which was developed and validated to perform this analysis .
Molecular Structure Analysis
The molecular structure of Chloroethane-d5 is represented by the SMILES string [2H]C([2H])([2H])C([2H])([2H])Cl . The InChI key for Chloroethane-d5 is HRYZWHHZPQKTII-ZBJDZAJPSA-N .
Chemical Reactions Analysis
Chloroethane-d5 undergoes various chemical reactions. For instance, it reacts with aluminium metal to give ethylaluminium sesquichloride, a precursor to polymers and other useful organoaluminium compounds . It is also used to convert cellulose to ethylcellulose, a thickening agent and binder in paints, cosmetics, and similar products .
Physical And Chemical Properties Analysis
Its molecular weight is 69.54 g/mol . It is a colorless gas or refrigerated liquid with a faintly sweet odor .
Wissenschaftliche Forschungsanwendungen
Chloroethane-d5: A Comprehensive Analysis of Scientific Research Applications: Chloroethane-d5 is a deuterated compound often used in various scientific research fields due to its unique properties. Below are some of the unique applications of Chloroethane-d5 in scientific research:
Kinetic Isotope Effects Studies
Chloroethane-d5 is utilized in kinetic isotope effects (KIE) studies to understand chemical reaction mechanisms. For instance, it has been used to study the unimolecular reactions of chemically activated chloroethane molecules, providing insights into H–Cl and D–Cl elimination processes .
Temperature-Programmed Desorption Experiments
Researchers have employed Chloroethane-d5 in temperature-programmed desorption (TPD) experiments to interpret desorption data and understand surface interactions and reaction kinetics .
Analysis of Volatile Organic Compounds
Chloroethane-d5 can be used as a standard in the analysis of volatile organic compounds (VOCs) in water, aiding in the development of sensitive detection methods for environmental monitoring .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Chloroethane-d5 are not mentioned in the search results, there is ongoing research on the use of electrochemical technology for removing toxic and persistent chlorinated organic pollutants from water . This suggests potential future directions in improving the efficiency of such technologies.
Relevant Papers
Relevant papers on Chloroethane-d5 include research on mimicking reductive dehalogenases for efficient electrocatalytic water dechlorination , and studies on the control of Chloroethane in raw materials and drug substances using headspace gas chromatography analysis .
Wirkmechanismus
Target of Action
Chloroethane-d5, also known as Ethyl chloride-d5, is a chemical compound with the linear formula CD3CD2Cl . The primary targets of Chloroethane-d5 are not explicitly mentioned in the available resources. More research is needed to identify its specific targets and their roles.
Mode of Action
It’s known that chloroethane-d5 is a weak alkylating agent . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the double helix from linking as they should. This causes breakage of the DNA strands, inhibiting DNA replication and leading to cell death.
Biochemical Pathways
It’s known that chloroethane is metabolically oxidized via cytochrome p-450, likely producing acetaldehyde, and conjugated with glutathione (gsh) . These processes are part of the body’s natural detoxification pathways.
Pharmacokinetics
It’s known that chloroethane is eliminated from the body by pulmonary exhalation . This suggests that Chloroethane-d5 might have similar pharmacokinetic properties.
Result of Action
It’s known that chloroethane is suspected of causing cancer (dermal, inhalation, oral) . This suggests that Chloroethane-d5 might have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chloroethane-d5. For instance, it’s known that Chloroethane is an extremely flammable gas and contains gas under pressure; it may explode if heated . It’s also harmful to aquatic life, with long-lasting effects . Therefore, the storage environment of Chloroethane-d5 should be carefully controlled to ensure its stability and prevent any potential hazards.
Eigenschaften
IUPAC Name |
1-chloro-1,1,2,2,2-pentadeuterioethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZWHHZPQKTII-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
69.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroethane-d5 | |
CAS RN |
19199-91-8 | |
| Record name | Ethane-d5, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019199918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19199-91-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does chloroethane-d5 interact with the Si(100) surface and what are the downstream effects of this interaction?
A1: Chloroethane-d5 undergoes dissociative chemisorption on the Si(100)-2 x 1 surface. This means that the molecule breaks apart upon adsorption, with the chlorine atom and the ethyl group (C2D5) bonding directly to silicon atoms on the surface []. Upon heating, further surface transformations occur. First, hydrogen atoms are eliminated from the ethyl groups. Subsequently, both ethylene (C2D4) and hydrogen desorb from the surface [].
Q2: What is the key difference observed between chloroethane-d5 and iodoethane-d5 in their interactions with the Si(100) surface?
A2: While both chloroethane-d5 and iodoethane-d5 adsorb dissociatively on the Si(100) surface, their sticking probabilities differ significantly. Experimental results indicate that 20 times more exposure is required for chloroethane-d5 to reach monolayer saturation compared to iodoethane-d5 []. This difference is attributed to the relative stability of the surface-mediated molecular adsorbates formed by each molecule [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



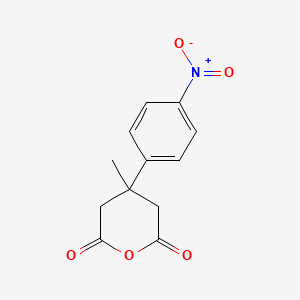



![2-[[Ethoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B579740.png)
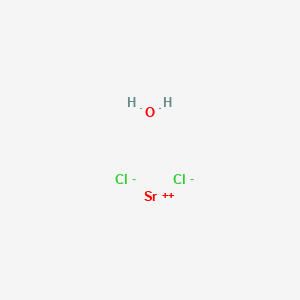
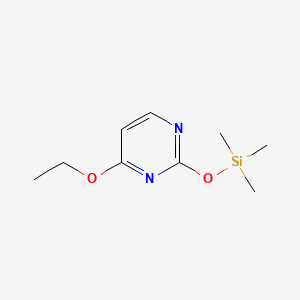
![2-Thiazolinium, 3-ethyl-2-[(3-ethyl-2-benzothiazolinylidene)methyl]-5-[7-[(3-ethyl-2-benzothiazolinylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthylidene]-4-oxo-, iodide](/img/structure/B579745.png)
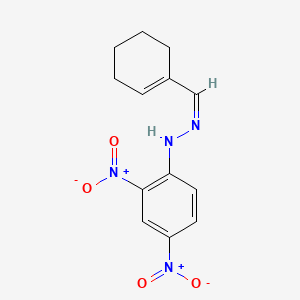
![TMS(-3)[TMS(-4)][TMS(-6)]GlcNAc(a)-O-Me](/img/structure/B579748.png)
